4,4'-Methylenebis(2-methylphenol)

Description

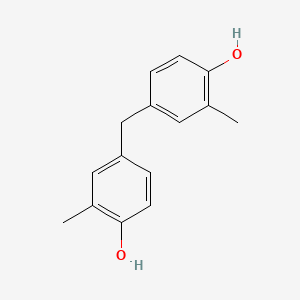

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h3-8,16-17H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFGCULLADMRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457283 | |

| Record name | 4,4'-Methylenebis(2-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2467-25-6 | |

| Record name | 4,4'-Methylenebis(2-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Methylenebis(2-methylphenol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-Methylenebis(2-methylphenol): A Technical Guide to Properties, Synthesis, and Applications

Executive Summary & Molecular Identity

4,4'-Methylenebis(2-methylphenol) (CAS: 2467-25-6) is a symmetric bisphenol derivative synthesized from the condensation of o-cresol and formaldehyde. Structurally analogous to Bisphenol F but with ortho-methyl substitution, it serves as a critical intermediate in the production of modified epoxy resins, phenolic antioxidants, and high-performance polycarbonates. Its structural rigidity and steric hindrance—conferred by the methyl groups—impart enhanced hydrolytic stability and specific thermal properties compared to unsubstituted analogs.

Molecular Identity Card

| Parameter | Detail |

| IUPAC Name | 4-[(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol |

| Common Synonyms | 4,4'-Dihydroxy-3,3'-dimethyldiphenylmethane; Bis(4-hydroxy-3-methylphenyl)methane; 4,4'-Methylenebis(o-cresol) |

| CAS Registry Number | 2467-25-6 |

| Molecular Formula | C₁₅H₁₆O₂ |

| Molecular Weight | 228.29 g/mol |

| SMILES | CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C)O |

| InChI Key | MIFGCULLADMRTF-UHFFFAOYSA-N |

Physicochemical Profile

The physical properties of 4,4'-methylenebis(2-methylphenol) are governed by its phenolic hydroxyl groups (H-bond donors) and the lipophilic methyl-substituted aromatic rings.

Thermal & Physical Data

| Property | Value | Context/Notes |

| Melting Point | 133 °C | Crystalline solid purity indicator [1, 2]. |

| Boiling Point | ~400.8 °C | At 760 mmHg (Predicted).[1] Decomposes before boiling at atm pressure. |

| Density | 1.151 g/cm³ | Predicted value at 20 °C. |

| Vapor Pressure | ~1.85E-07 mmHg | At 25 °C (Negligible volatility). |

| Appearance | White to off-white powder | Darkens (yellow/pink) upon oxidation/light exposure. |

Solubility & Electronic Properties

| Property | Value | Implications |

| Water Solubility | Insoluble | Hydrophobic backbone dominates. |

| Organic Solubility | High | Soluble in Acetone, Methanol, DMSO, THF, Ethyl Acetate. |

| pKa | 10.06 ± 0.10 | Typical for substituted phenols; ionizes in basic media (pH > 10). |

| LogP (Octanol/Water) | 3.9 | Lipophilic; indicates potential for bioaccumulation/membrane permeability. |

| H-Bond Donors | 2 | Phenolic -OH groups. |

| H-Bond Acceptors | 2 | Oxygen atoms.[2] |

Synthesis & Reaction Mechanisms

The synthesis of 4,4'-methylenebis(2-methylphenol) is a classic acid-catalyzed electrophilic aromatic substitution . The reaction is regioselective due to the directing effects of the hydroxyl (strongly activating, ortho/para) and methyl (weakly activating, ortho/para) groups on the o-cresol ring.

Synthetic Pathway

The reaction proceeds via the condensation of o-cresol (2-methylphenol) with formaldehyde (or paraformaldehyde). Since the ortho position relative to the hydroxyl is blocked by a methyl group, the electrophilic attack by the formaldehyde species occurs predominantly at the para position, leading to the 4,4'-isomer.

Key Reagents:

-

Substrate: o-Cresol (Excess to prevent polymerization).

-

Electrophile Source: Formaldehyde (37% aq.) or Paraformaldehyde.[3]

-

Catalyst: Acidic (HCl, H₂SO₄, or Oxalic acid).

Mechanism Visualization

The following diagram illustrates the stepwise formation of the methylol intermediate followed by the dimerization to the final bisphenol.

Protocol: Laboratory Scale Synthesis

Note: This protocol is a generalized adaptation of standard bisphenol synthesis methods [3, 4].

-

Setup: 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

-

Charge: Add o-cresol (2.0 mol) and acid catalyst (e.g., p-toluenesulfonic acid or HCl, 0.05 mol). Heat to 60–70 °C.[4]

-

Addition: Dropwise add Formaldehyde (1.0 mol) over 1 hour. The exotherm must be controlled.

-

Reaction: Reflux at 95–100 °C for 3–5 hours. The mixture will darken.

-

Workup: Neutralize acid with dilute NaOH or NaHCO₃. Wash the organic layer with water to remove salts and unreacted formaldehyde.

-

Purification: Remove excess o-cresol via vacuum distillation. Recrystallize the residue from toluene or aqueous methanol to obtain white crystals (MP: 133 °C).

Functional Chemistry & Applications

Antioxidant Mechanism

As a hindered phenol, the molecule functions as a radical scavenger. The ortho-methyl group provides moderate steric protection to the hydroxyl moiety, stabilizing the phenoxy radical formed after hydrogen atom transfer (HAT).

Industrial Applications

-

Epoxy Resins: Used as a curing agent or backbone modifier. The methyl groups reduce the rotation of the aromatic rings, potentially increasing the Glass Transition Temperature (Tg) of the cured resin compared to standard Bisphenol F.

-

Rubber Stabilization: Prevents oxidative degradation in natural and synthetic rubbers.

-

Polymer Additives: Precursor for specialty polycarbonates requiring enhanced hydrolytic stability.

Analytical Characterization

HPLC Method (Reverse Phase)

For purity assessment and impurity profiling (detecting unreacted o-cresol or trimer byproducts).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 30% B to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (Phenolic absorption maximum).

-

Retention Time: Expect elution after o-cresol due to higher lipophilicity (LogP 3.9 vs 1.95).

Spectroscopic Identification

-

IR Spectrum: Broad stretch at 3200–3400 cm⁻¹ (-OH), sharp peaks at 2900–3000 cm⁻¹ (C-H aliphatic from methyl/methylene), and 1500–1600 cm⁻¹ (Aromatic C=C).

-

¹H NMR (DMSO-d₆):

-

δ 2.1 ppm (s, 6H, Ar-CH₃).

-

δ 3.7 ppm (s, 2H, -CH₂- bridge).

-

δ 6.6–7.0 ppm (m, 6H, Aromatic protons).

-

δ 9.0 ppm (s, 2H, -OH).

-

Safety & Toxicology (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use standard PPE (gloves, goggles). Avoid dust formation. Store in a cool, dry place away from strong oxidizing agents.

References

-

National Center for Biotechnology Information. (2025).[2][5] PubChem Compound Summary for CID 11160528, 4,4'-Methylenebis(2-methylphenol). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Bisphenols via Acid-Catalyzed Condensation. Retrieved from [Link] (General Protocol Adaptation).

Sources

- 1. 4-[4-(phenylazo)phenylazo]-o-cresol | CAS#:6300-37-4 | Chemsrc [chemsrc.com]

- 2. 4,4'-Methylenebis(2-methylphenol) | C15H16O2 | CID 11160528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

4,4'-Methylenebis(2-methylphenol) CAS number 2467-25-6

An In-Depth Technical Guide to 4,4'-Methylenebis(2-methylphenol) (CAS 2467-25-6)[1]

Executive Summary

4,4'-Methylenebis(2-methylphenol), also known as 2,2'-dimethyl-4,4'-methylenediphenol or a Bisphenol F analogue, occupies a critical intersection between industrial polymer chemistry and pharmaceutical research. Historically utilized as a non-staining antioxidant and a precursor for epoxy resins, recent toxicological and pharmacological profiling has identified it as a significant ligand for Estrogen Receptor Beta (ERβ).

This guide provides a rigorous technical analysis for researchers in drug development and material science. It moves beyond basic property listing to explore the synthesis kinetics, analytical validation, and the structural activity relationships (SAR) that define its biological interactions.

Part 1: Chemical Identity & Physicochemical Profile

Core Identity

-

CAS Number: 2467-25-6[1]

-

IUPAC Name: 4,4'-Methylenebis(2-methylphenol)[1]

-

Common Synonyms: 4,4'-Dihydroxy-3,3'-dimethyldiphenylmethane; Bis(4-hydroxy-3-methylphenyl)methane; 3,3'-Dimethyl-4,4'-dihydroxydiphenylmethane.

-

Molecular Formula: C₁₅H₁₆O₂

-

Molecular Weight: 228.29 g/mol

Physicochemical Properties Table

| Property | Value | Technical Context |

| Appearance | White to off-white crystalline powder | High purity (>98%) is required for biological assays to avoid isomer contamination. |

| Melting Point | 133–135 °C | Sharp melting point indicates high isomeric purity (absence of ortho-ortho isomers). |

| Solubility (Organic) | Soluble in MeOH, EtOH, Acetone, DMSO | DMSO is the preferred vehicle for in vitro biological assays. |

| Solubility (Aqueous) | Negligible (<0.1 g/L) | Requires co-solvent (e.g., <0.1% DMSO) for aqueous buffer systems. |

| pKa | ~10.06 (Predicted) | Phenolic protons are weakly acidic; deprotonation occurs at pH >10. |

| LogP | ~3.8 (Predicted) | Lipophilic; indicates high membrane permeability and potential for bioaccumulation. |

Part 2: Synthesis & Manufacturing Protocols

The Reaction Mechanism: Acid-Catalyzed Condensation

The synthesis of 4,4'-Methylenebis(2-methylphenol) relies on the electrophilic aromatic substitution of o-cresol with formaldehyde. The presence of the methyl group at the ortho position (C2) is the directing factor.

-

Regioselectivity: The hydroxyl group directs ortho/para. Position 2 is blocked by the methyl group. Position 6 is the other ortho site. Position 4 is para.

-

Steric Control: While statistical probability might suggest ortho attack (position 6), steric hindrance from the hydroxyl group and the thermodynamics of the acid-catalyzed reaction favor the para-linkage (position 4), resulting in the 4,4' isomer rather than the 2,2' or 2,4' isomers.

Experimental Protocol (Lab Scale)

-

Reagents: o-Cresol (2.0 eq), Formaldehyde (1.0 eq, 37% aq. solution), Oxalic Acid (Catalyst, 1-2 wt%).

-

Setup: 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel.

-

Procedure:

-

Charge o-cresol and oxalic acid into the flask. Heat to 90°C.

-

Add formaldehyde dropwise over 60 minutes.[2] The exotherm must be controlled to maintain 95-100°C.

-

Reflux for 3–4 hours to ensure complete conversion of the methylol intermediate.

-

Dehydration: Switch to distillation configuration. Raise temperature to 140°C under reduced pressure to remove water and unreacted o-cresol.

-

Purification: Recrystallize the residue from toluene or aqueous ethanol to isolate the 4,4'-isomer from oligomers.

-

Visualizing the Synthesis Pathway

Figure 1: Acid-catalyzed condensation pathway favoring para-substitution due to steric blocking at the C2 position.

Part 3: Analytical Characterization

For drug development applications, confirming the absence of the 2,4'-isomer is critical, as isomers can have vastly different receptor binding affinities.

High-Performance Liquid Chromatography (HPLC) Method

Adapted from standard Bisphenol F protocols.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid[3]

-

B: Acetonitrile

-

-

Gradient: 40% B (0-2 min)

100% B (15 min) -

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm (Phenolic absorption max).

-

Retention Time: Expect elution slightly later than Bisphenol F due to the added hydrophobicity of the two methyl groups.

Nuclear Magnetic Resonance (NMR) Interpretation

Solvent: CDCl₃

-

¹H NMR (400 MHz):

- 2.20 ppm (s, 6H): Methyl groups attached to the aromatic ring.

- 3.80 ppm (s, 2H): Methylene bridge (-CH₂-) connecting the rings.

- 4.5–5.0 ppm (s, 2H): Phenolic -OH (Broad, chemical shift varies with concentration/H-bonding).

- 6.6–7.0 ppm (m, 6H): Aromatic protons. Look for the specific splitting pattern of a 1,2,4-substituted ring (d, dd, d).

Part 4: Biological Relevance & Drug Development

The Core Insight: Estrogen Receptor Beta (ERβ) Binding Unlike Bisphenol A (BPA), which binds promiscuously to both ERα and ERβ, 4,4'-Methylenebis(2-methylphenol) has demonstrated specific affinity profiles relevant to endocrine disruption and therapeutic modulation.

-

Mechanism: The phenolic hydroxyl groups mimic the 3-OH and 17-OH of estradiol (E2). The methylene bridge provides flexibility, allowing the phenyl rings to rotate and fit into the hydrophobic ligand-binding pocket (LBD) of the receptor.

-

Steric Influence: The ortho-methyl groups increase the steric bulk near the hydroxyls. In some contexts, this reduces metabolic degradation (glucuronidation) compared to unhindered bisphenols, potentially increasing in vivo half-life.

-

Research Application: This compound is used as a probe to study "non-classical" estrogen signaling or as a scaffold for developing Selective Estrogen Receptor Modulators (SERMs).

Signaling Pathway Visualization

Figure 2: Mechanism of action for bisphenol analogues within the estrogen signaling cascade.

Part 5: Safety & Toxicology (H361)

Researchers must treat CAS 2467-25-6 as a Suspected Reproductive Toxicant .

-

GHS Classification:

-

H361: Suspected of damaging fertility or the unborn child.

-

H317: May cause an allergic skin reaction.

-

H411: Toxic to aquatic life with long-lasting effects.

-

-

Handling Protocol:

-

Engineering Controls: All weighing and solution preparation must occur inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.

-

Waste: Segregate as hazardous organic waste. Do not release into drains due to high aquatic toxicity.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75576, 2,4'-Dihydroxydiphenylmethane (and Isomers). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: Phenol, 2-(4-hydroxyphenyl)methyl- (and related bisphenols). Retrieved from [Link]

-

Tohjo, H., et al. (2021). Bisphenol A derivatives act as novel coactivator binding inhibitors for estrogen receptor β. bioRxiv. Retrieved from [Link][3]

-

MicroSolv Technology Corporation. Bisphenol A, S and F Analyzed with HPLC. Application Note. Retrieved from [Link]

-

Santonicola, S., et al. (2021). Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk.[4] Journal of Dairy Science. Retrieved from [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. CN109160986B - Modified m-cresol-phenol-formaldehyde resin, preparation method and rubber composition thereof - Google Patents [patents.google.com]

- 3. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]

- 4. Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk - PMC [pmc.ncbi.nlm.nih.gov]

Definitive Chemical Identity and Technical Utility of 4,4'-Methylenebis(2-methylphenol)

Executive Summary

4,4'-Methylenebis(2-methylphenol) (CAS: 2467-25-6) is a critical bisphenolic intermediate and antioxidant, distinguished by its specific para-para linkage and ortho-methylation.[1] Often overshadowed by its tert-butylated derivatives (such as Antioxidant 2246) or its non-methylated parent (Bisphenol F), this compound occupies a distinct niche in polymer chemistry.[1] It serves as a high-performance precursor for modified epoxy resins and a stabilizer in thermal oxidation processes.[1]

This guide provides a rigorous analysis of its IUPAC nomenclature, physicochemical properties, and synthesis logic, designed for researchers requiring precise structural identification and reproducible experimental protocols.

Nomenclature and Structural Analysis

IUPAC Derivation

The systematic naming of this compound follows the IUPAC hierarchy for organic nomenclature, prioritizing the phenolic hydroxyl group.

-

Parent Structure: Phenol (Benzenol).

-

Principal Functional Group: Hydroxyl (-OH), assigned position C1 on the ring.

-

Substituents:

-

Methyl group: Located at position C2 (ortho to the hydroxyl).

-

Bridging group: A methylene (-CH₂-) bridge connecting two identical parent rings.[1]

-

-

Linkage Position: The bridge connects to position C4 (para to the hydroxyl) on both rings.

Constructed Name: 4,4'-methanediylbis(2-methylphenol)

Alternative Valid IUPAC Name: 4-[(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol (Treating one ring as the parent and the other unit as a substituent)

Common Synonyms:

-

4,4'-Methylenebis(o-cresol)[1]

-

Bis(3-methyl-4-hydroxyphenyl)methane[1]

-

4,4'-Dihydroxy-3,3'-dimethyldiphenylmethane[1]

Structural Visualization

The following diagram illustrates the precise numbering scheme that dictates the "4,4'" and "2-methyl" designations.[1][2][3] Note that the methyl groups are ortho to the hydroxyls, while the methylene bridge is para.

Physicochemical Profile

Accurate identification requires distinguishing this compound from its isomers (e.g., 2,2'-methylenebis...) and analogs (Bisphenol F).[1]

| Property | Value | Notes |

| CAS Registry Number | 2467-25-6 | Distinct from 2,2' isomer (CAS 4081-37-0) |

| Molecular Formula | C₁₅H₁₆O₂ | |

| Molecular Weight | 228.29 g/mol | |

| Melting Point | 133 °C | Higher than 2,2' isomer (~125°C) |

| Density | 1.15 g/cm³ | Predicted |

| Appearance | White to off-white powder | Crystalline solid |

| Solubility | Soluble in alcohols, acetone, ether | Insoluble in water |

| pKa | ~10.3 | Phenolic hydroxyl acidity |

Synthesis and Manufacturing

Reaction Logic

The synthesis utilizes an acid-catalyzed electrophilic aromatic substitution (condensation) between o-cresol (2-methylphenol) and formaldehyde.[1]

-

Directing Effects: The hydroxyl group (-OH) is a strong ortho, para-activator.[1] The methyl group (-CH₃) is a weak ortho, para-activator.[1]

-

Site Selectivity: In o-cresol, the -OH is at C1 and -CH₃ at C2.[1]

-

Position 6 (Ortho to OH): Open, but sterically hindered by the adjacent hydroxyl.

-

Position 4 (Para to OH): Open and sterically accessible.

-

-

Outcome: The reaction strongly favors the 4,4'-linkage due to the directing power of the hydroxyl group and the steric availability of the para position.[1] This contrasts with 2,6-di-tert-butylphenol, where the para position is the only option, or 4-methylphenol, where the para position is blocked, forcing a 2,2' linkage.[1]

Experimental Protocol

Safety: Formaldehyde is a carcinogen. Work in a fume hood.

-

Reagents:

-

Procedure:

-

Charge: Load o-cresol and acid catalyst into a reactor equipped with a reflux condenser and mechanical stirrer.

-

Addition: Heat to 60°C. Add formaldehyde dropwise over 30 minutes to control exotherm.

-

Reflux: Raise temperature to 95-100°C and reflux for 4–6 hours.

-

Workup: Cool to room temperature. The product will precipitate (if in water) or require precipitation by adding water (if in methanol).

-

Purification: Filter the solid.[4] Recrystallize from toluene or aqueous ethanol to remove unreacted o-cresol and potential 2,4' isomers.[1]

-

Drying: Vacuum dry at 60°C.

-

Synthesis Workflow Diagram

[1][3]

Applications and Mechanisms

Antioxidant Mechanism

While less sterically hindered than "hindered phenol" antioxidants (like BHT), 4,4'-Methylenebis(2-methylphenol) functions effectively as a radical scavenger in rubber and latex lattices.[1]

-

Mechanism: Hydrogen Atom Transfer (HAT).

-

Process: The phenolic hydrogen is donated to a peroxyl radical (ROO•), neutralizing it to a hydroperoxide (ROOH). The resulting phenoxy radical is stabilized by resonance across the aromatic rings and the methylene bridge.

Epoxy Resin Modification

This compound is an analog of Bisphenol F. The presence of methyl groups ortho to the hydroxyls provides:

-

Steric Shielding: Increases hydrolytic stability of the resulting epoxy network.

-

Reactivity: Slower curing kinetics compared to Bisphenol F, allowing for controlled polymerization in composite manufacturing.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11160528, 4,4'-Methylenebis(2-methylphenol).[1] PubChem. [Link]1]

-

ECHA (European Chemicals Agency). Registration Dossier: Phenol, 4,4'-methylenebis[2-methyl-.[1] ECHA. https://echa.europa.eu/registration-dossier/-/registered-dossier/132246[1]

Sources

- 1. echemi.com [echemi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS 119-47-1: 2,2′-Methylenebis[4-methyl-6-tert-butylpheno… [cymitquimica.com]

- 4. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4,4'-Methylenebis(2-methylphenol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2-methylphenol), a member of the bisphenol family, is a significant chemical compound with diverse industrial applications. Its molecular structure, characterized by two 2-methylphenol units linked by a methylene bridge, imparts unique properties that make it a valuable component in polymer chemistry and as a functional additive. This guide provides an in-depth exploration of its nomenclature, chemical properties, synthesis, and primary applications, offering a critical resource for professionals in research and development.

Nomenclature and Identification

Precise identification of chemical compounds is paramount in scientific research and industrial applications. 4,4'-Methylenebis(2-methylphenol) is known by a variety of synonyms, and a comprehensive understanding of these alternative names is crucial for effective literature review and material sourcing.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 2467-25-6 [1]. Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is 4-[(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol [1].

A comprehensive list of synonyms and identifiers is provided in the table below.

| Identifier Type | Identifier |

| IUPAC Name | 4-[(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol[1] |

| CAS Number | 2467-25-6[1] |

| Molecular Formula | C₁₅H₁₆O₂[1] |

| Common Synonyms | Bis(4-hydroxy-3-methylphenyl)methane[1] |

| 4,4'-Methylenebis(o-cresol)[1] | |

| 4,4'-Dihydroxy-3,3'-dimethyldiphenylmethane[1] | |

| Phenol, 4,4'-methylenebis[2-methyl-[1] | |

| EC Number | 607-415-1[1] |

| DSSTox Substance ID | DTXSID10457283[1] |

| ChEMBL ID | CHEMBL2403354[1] |

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4,4'-Methylenebis(2-methylphenol) is essential for its handling, application, and the design of experimental protocols.

| Property | Value | Source |

| Molecular Weight | 228.29 g/mol | PubChem[1] |

| Appearance | Colorless crystalline powder or granules | ChemBK |

| Melting Point | 133 °C | Alfa Chemistry[2] |

| Boiling Point | 400.8 °C at 760 mmHg | Alfa Chemistry[2] |

| Density | 1.151 g/cm³ | Alfa Chemistry[2] |

| Solubility | Very low in water; soluble in ethanol and ether. | ChemBK |

| Flash Point | 192.4 °C | Alfa Chemistry[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis of 4,4'-Methylenebis(2-methylphenol)

The synthesis of 4,4'-Methylenebis(2-methylphenol) is typically achieved through the acid-catalyzed condensation of o-cresol with formaldehyde. This electrophilic aromatic substitution reaction is a well-established method for the production of bisphenols. The reaction mechanism involves the protonation of formaldehyde by the acid catalyst, which generates a highly electrophilic carbocation. This carbocation is then attacked by the electron-rich aromatic ring of o-cresol, preferentially at the para position to the hydroxyl group due to steric hindrance at the ortho positions. A subsequent reaction with a second molecule of o-cresol leads to the formation of the methylene bridge.

Experimental Protocol: Synthesis of 4,4'-Methylenebis(2-methylphenol)

This protocol is a representative procedure based on established methods for the synthesis of bisphenols.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add o-cresol and a suitable acid catalyst (e.g., phosphoric acid).

-

Reagent Addition: While stirring the mixture, slowly add a solution of formaldehyde (e.g., formalin) from the dropping funnel. The reaction is typically exothermic, and the temperature should be controlled. A kinetic study of the related alkali-catalyzed reaction of o-cresol with formaldehyde was conducted at temperatures ranging from 65 to 80°C[3].

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, the mixture is cooled, and the crude product is separated. This may involve neutralization of the acid catalyst and extraction with an organic solvent.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield pure 4,4'-Methylenebis(2-methylphenol).

Applications

The primary applications of 4,4'-Methylenebis(2-methylphenol) stem from its antioxidant properties and its utility as a monomer in polymer synthesis.

Antioxidant in Polymers and Rubber

Phenolic compounds are well-known for their ability to act as radical scavengers, thereby inhibiting oxidative degradation of materials. 4,4'-Methylenebis(2-methylphenol) is utilized as an antioxidant in various polymers and rubbers. Its mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl groups to chain-carrying peroxy radicals, which terminates the auto-oxidation chain reaction. The resulting phenoxy radical is stabilized by resonance and is relatively unreactive, thus preventing further propagation of oxidation.

While many studies focus on sterically hindered phenols like BHT (2,6-di-tert-butyl-4-methylphenol), the fundamental mechanism is shared by other phenolic antioxidants[2]. The presence of two phenol moieties in 4,4'-Methylenebis(2-methylphenol) allows for the scavenging of multiple radical species. It is used to enhance the resistance of rubber products to degradation caused by heat and oxygen[4].

Monomer in Epoxy Resins

Bisphenols are fundamental building blocks in the synthesis of epoxy resins. While bisphenol A (BPA) is the most common, other bisphenols, including those with structures similar to 4,4'-Methylenebis(2-methylphenol), are used to impart specific properties to the final cured resin. These bisphenol F (BPF) type monomers can offer lower viscosity and improved mechanical properties and reactivity compared to BPA-based resins[5]. The phenolic hydroxyl groups of 4,4'-Methylenebis(2-methylphenol) can react with epichlorohydrin to form a diglycidyl ether, which can then be cured to form a cross-linked thermoset polymer with high thermal stability and chemical resistance[6].

Analytical Methodologies

The accurate quantification and identification of 4,4'-Methylenebis(2-methylphenol) in various matrices are crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of bisphenol compounds. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape[7]. Detection is commonly achieved using a UV detector at a wavelength where the phenolic chromophore absorbs, or with a fluorescence detector for enhanced sensitivity[8].

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: Typically 0.2-1.0 mL/min.

-

Detection: UV detection at approximately 275-280 nm[7].

-

-

Quantification: Use an external or internal standard calibration curve for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of 4,4'-Methylenebis(2-methylphenol). Due to the polar nature of the phenolic hydroxyl groups, derivatization is often employed to improve chromatographic performance and sensitivity. Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[9].

-

Sample Preparation and Derivatization: Extract the analyte from the matrix if necessary. Evaporate the solvent and add a derivatizing agent (e.g., BSTFA in a suitable solvent). Heat the mixture to ensure complete derivatization.

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless or split injection.

-

Temperature Program: An appropriate temperature gradient to ensure good separation.

-

MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) for quantification.

-

-

Quantification: Use of an internal standard is recommended for accurate quantification.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,4'-Methylenebis(2-methylphenol) is classified as causing skin irritation (H315) and serious eye irritation (H319)[1]. Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a well-ventilated area away from incompatible materials.

Conclusion

4,4'-Methylenebis(2-methylphenol) is a versatile chemical with important industrial applications, primarily as an antioxidant and a monomer for high-performance polymers. Its synthesis from readily available starting materials and its valuable properties ensure its continued relevance in various fields of materials science. A thorough understanding of its chemical identity, properties, and analytical methods is essential for its effective and safe utilization in research and industrial settings.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). Optimizing Epoxy Resins: The Function of 4,4'-Methylenebis(2-methylcyclohexylamine).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Sienkiewicz, A., et al. (2021). Environmentally Friendly o–Cresol–Furfural–Formaldehyde Resin as an Alternative to Traditional Phenol–Formaldehyde Resins for Paint Industry.

- PubChem. (n.d.). 4,4'-Methylenebis(2-methylphenol).

- Encyclopedia.pub. (2022, December 22). Production and Use of Typical Rubber Antioxidants.

- PrepChem.com. (n.d.). Synthesis of m-cresol formaldehyde.

- Google Patents. (n.d.).

- World Researchers Associations. (n.d.). Mesostructured m-Cresol Formaldehyde, Resorcinol Formaldehyde and m-Aminophenol Formaldehyde Composite Resins: Their Adsorption.

- Google Patents. (n.d.). Modified m-cresol-phenol-formaldehyde resin, preparation method and rubber composition thereof. CN109160986B.

- ChemBroad. (2024, January 20).

- Google Patents. (n.d.). Use of selected 4,4'-methylenebis (2,6-dialkylanilines) as curing agents for epoxy resins. US3481900A.

- Taylor & Francis Online. (n.d.).

- MicroSolv Technology Corporation. (n.d.). Bisphenol A, S and F Analyzed with HPLC - AppNote.

- ResearchGate. (2016, February 2).

- ResearchGate. (2025, October 16). Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol.

- ResearchGate. (2025, August 3). DETERMINATION OF BISPHENOL A IN BEVERAGES BY RP-HPLC.

- ResearchGate. (2025, August 6). Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers.

- EAG Laboratories. (n.d.).

- ResearchGate. (2025, August 6). Synthesis and characterization of novel epoxy resin bearing naphthyl and limonene moieties, and its cured polymer.

- National Institutes of Health. (2021, March 19). Mechanical Properties of Epoxy Compounds Based on Bisphenol a Aged in Aqueous Environments.

- National Institutes of Health. (2019, December 25). Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extract.

- Chemistry Stack Exchange. (2021, April 29).

- OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms).

- National Institutes of Health. (2023, February 2). A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD.

- Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.

- SpecialChem. (2024, October 13). 4,4'-Methylenebisphenol - Mitsui Chemicals.

- PubMed. (2015, July 15). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents.

- OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV).GC-MS or GC-MS/MS) (Type-IV)*.

Sources

- 1. US3387057A - Phenolic rubber antioxidants - Google Patents [patents.google.com]

- 2. Antioxidant in Rubber Compounding: Benefits and Applications [chembroad.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Production and Use of Typical Rubber Antioxidants | Encyclopedia MDPI [encyclopedia.pub]

- 5. specialchem.com [specialchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]

- 8. eag.com [eag.com]

- 9. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 4,4'-Methylenebis(2-methylphenol) in different solvents

Technical Guide: Thermodynamic Solubility Profiling and Purification Strategies for 4,4'-Methylenebis(2-methylphenol)

Executive Summary

Compound: 4,4'-Methylenebis(2-methylphenol) CAS: 2467-25-6 Synonyms: 3,3'-Dimethyl-4,4'-dihydroxydiphenylmethane; DMBPF; 4,4'-Methylenebis(o-cresol).

This technical guide addresses the solubility behavior, thermodynamic modeling, and purification protocols for 4,4'-Methylenebis(2-methylphenol) . As a critical intermediate in the synthesis of modified epoxy resins and a potent antioxidant (often designated as a precursor to sterically hindered phenols), understanding its solid-liquid equilibrium (SLE) is paramount for process optimization.

Unlike simple phenols, the presence of the ortho-methyl groups introduces steric hindrance and increases lipophilicity, significantly altering its solubility profile compared to unsubstituted Bisphenol F. This guide provides a rigorous framework for determining solubility limits, modeling thermodynamic parameters, and designing recrystallization processes.

Chemical Identity & Predicted Solubility Profile

The solubility of 4,4'-Methylenebis(2-methylphenol) is governed by the competition between its hydrophobic backbone (two toluene-like rings bridged by methylene) and its hydrophilic hydroxyl groups.

-

Hydrophobic Character: The methyl groups at the ortho position shield the hydroxyls slightly and increase non-polar surface area, reducing water solubility compared to Bisphenol F.

-

Hydrophilic Character: The two phenolic hydroxyls allow for hydrogen bonding, facilitating solubility in polar aprotic and protic solvents.

Table 1: Solubility Classification (Qualitative)

Based on structural analysis and analog behavior (Bisphenol F/G).

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong Hydrogen Bond (HB) donor/acceptor interactions with phenolic -OH. |

| Polar Aprotic | Acetone, DMSO, DMF, Ethyl Acetate | Very High | Dipole-dipole interactions; solvent acts as HB acceptor. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Moderate (T-dependent) | |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane, Heptane | Low | Lack of polar interactions; "Solvophobic" effect dominates at room temp. |

| Aqueous | Water (pH 7) | Insoluble | Hydrophobic effect of the dimethyl-diphenylmethane skeleton overwhelms HB potential. |

| Alkaline Aqueous | NaOH (aq), KOH (aq) | Soluble | Deprotonation of phenol ( |

Protocol: Gravimetric Determination of Solubility

To obtain precise mole-fraction solubility data (

Experimental Workflow

-

Preparation: Add excess 4,4'-Methylenebis(2-methylphenol) solid to 50 mL of the target solvent in a double-jacketed glass vessel.

-

Equilibration: Stir the suspension magnetically at a fixed temperature (

K) for 24–48 hours. -

Clarification: Stop stirring and allow the solid phase to settle for 2 hours (maintain temperature).

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

-

Quantification: Weigh the filtrate, evaporate the solvent (vacuum oven at 40°C), and weigh the dry residue until constant mass is achieved.

Visualization: Solubility Determination Workflow

Figure 1: Step-by-step workflow for the isothermal gravimetric determination of solubility.

Thermodynamic Modeling & Data Correlation

Once experimental data is gathered, it must be modeled to predict solubility at unmeasured temperatures and to extract thermodynamic properties.

A. Modified Apelblat Equation

The Apelblat model is the most reliable semi-empirical model for correlating solubility (

-

A, B, C: Empirical parameters determined by multivariate regression.

-

Application: Use this to generate continuous solubility curves from discrete experimental points.

B. van't Hoff Analysis (Dissolution Thermodynamics)

To understand the driving forces (Enthalpy vs. Entropy), apply the van't Hoff equation:

-

(Enthalpy of Solution):

-

If

(Endothermic): Solubility increases with temperature (typical for this compound). -

High positive values indicate strong crystal lattice energy that must be overcome.

-

-

(Entropy of Solution):

-

Reflects the increase in disorder as the crystal lattice breaks down.

-

Visualization: Thermodynamic Logic

Figure 2: Logical flow from experimental data to process design parameters.

Purification Strategy: Recrystallization

For 4,4'-Methylenebis(2-methylphenol), the goal is to remove unreacted o-cresol and isomers (e.g., 2,2'- or 2,4'-bridged species).

Solvent Selection Criteria

-

Steep Solubility Curve: Low solubility at room temperature (< 5 g/100g ) and high solubility at boiling point (> 20 g/100g ).

-

Impurity Rejection: Impurities (starting phenols) should remain soluble in the cold mother liquor.

Recommended Solvent Systems

-

Primary Candidate: Toluene.

-

Why: The methyl groups on the solute interact favorably with toluene at high temperatures, but the rigid crystal lattice forces precipitation upon cooling.

-

-

Alternative: Ethanol/Water (Binary Mixture).

-

Why: "Drowning out" crystallization. Dissolve in hot ethanol, then slowly add water (anti-solvent) to induce nucleation.

-

Recrystallization Protocol

-

Dissolution: Dissolve crude solid in Toluene at 90°C (Reflux). Use minimum solvent volume to achieve saturation.

-

Hot Filtration: Filter rapidly while hot to remove mechanical impurities or insoluble polymers.

-

Controlled Cooling: Cool to room temperature at a rate of 10°C/hour.

-

Note: Rapid cooling promotes occlusion of impurities; slow cooling yields higher purity crystals.

-

-

Harvesting: Filter crystals at 5°C. Wash with cold toluene.

-

Drying: Vacuum dry at 50°C to remove solvent trapped in the lattice.

References

-

Compound Data: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 11160528, 4,4'-Methylenebis(2-methylphenol). Retrieved from [Link]

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. [Link]

- Solubility Methodology: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for gravimetric protocols).

- Purification Context: Patent CN101279895A. Preparation method of antioxidant 2,2'-methylenebis(6-cyclohexyl-4-methylphenol).

Sources

Technical Assessment: Biological Activity & Pharmacological Profile of 4,4'-Methylenebis(2-methylphenol)

Common Abbreviation: DMBPF (Dimethyl Bisphenol F) CAS Registry Number: 2467-25-6 Chemical Family: Bisphenols / Alkylated Phenols

Executive Summary

4,4'-Methylenebis(2-methylphenol) (DMBPF) acts as a structural analogue to Bisphenol F (BPF), characterized by the introduction of methyl groups at the ortho position relative to the hydroxyl moieties. This structural modification is not merely cosmetic; it fundamentally alters the compound's interaction with nuclear receptors, specifically Estrogen Receptors (ER

While unhindered bisphenols (BPA, BPF) are potent endocrine disruptors, DMBPF exhibits a Structure-Activity Relationship (SAR) defined by steric hindrance. The ortho-methyl groups impose a rotational barrier and steric clash that reduces the stability of the hydrogen bond network required for high-affinity agonist binding to the ER Ligand Binding Domain (LBD). However, recent data suggests a complex pharmacological profile where DMBPF may function as a Selective Estrogen Receptor Modulator (SERM) or a coactivator binding inhibitor, particularly for ER

This guide provides a rigorous technical analysis of DMBPF’s biological activities, focusing on its endocrine pharmacology, adipogenic potential, and toxicity profiles, supported by validated experimental workflows.

Structural Activity Relationship (SAR): The Ortho-Methyl Effect

The biological activity of bisphenols is dictated by their ability to mimic 17

Mechanistic Insight

In DMBPF, the methyl groups at the 2-position (ortho to the phenol) introduce steric hindrance .

-

Receptor Docking: The methyl group clashes with the residues lining the LBD pocket (specifically Leu387 and Phe404 in human ER

), forcing the phenyl ring into a non-optimal conformation. -

Transcriptional Efficacy: This altered conformation often prevents the complete folding of Helix 12 (H12), which is necessary to seal the ligand pocket and recruit coactivators (e.g., SRC-1). Consequently, DMBPF typically exhibits reduced estrogenic potency compared to BPA and BPF, or shifts towards antagonistic activity.

Comparative Potency Table

| Compound | Structure | Relative Binding Affinity (RBA) | Estrogenic Potency (E-Screen) | Adipogenic Potential |

| 17 | Steroid | 100 (Reference) | 100 | Negligible |

| Bisphenol A (BPA) | 4,4'-Isopropylidenediphenol | ~0.01 - 0.1 | High | High |

| Bisphenol F (BPF) | 4,4'-Methylenediphenol | ~0.008 - 0.05 | High | High |

| DMBPF (Target) | 4,4'-Methylenebis(2-methylphenol) | < 0.001 (Predicted/Observed) | Weak / Partial Agonist | Moderate |

| TMBPF | Tetramethyl Bisphenol F | Negligible | Non-Estrogenic | Low |

Note: While DMBPF is less potent than BPA, "weak" does not mean "inert." At micromolar concentrations relevant to occupational exposure or bioaccumulation, it can still trigger nuclear receptor signaling.

Endocrine Pharmacology: ER Coactivator Inhibition

Recent high-throughput screening data indicates that DMBPF may act as a coactivator binding inhibitor for Estrogen Receptor

Mechanism of Action

DMBPF binds to the ER

-

Outcome: The receptor is occupied but transcriptionally silent or repressive.

-

Clinical Implication: This activity profile suggests DMBPF could disrupt tissues dependent on ER

signaling, such as the prostate, ovary, and cardiovascular system, potentially leading to distinct toxicological outcomes compared to classic estrogenic agonists like BPA.

Visualization: Bisphenol Signaling Pathway

Figure 1: Differential signaling mechanism of DMBPF on Estrogen Receptors. Note the blockade of coactivator recruitment on ER-Beta.

Toxicological & Metabolic Profile[1]

Adipogenesis (The "Obesogen" Effect)

Like many bisphenols, DMBPF exhibits lipophilic properties (LogP ~ 4.0) that facilitate accumulation in adipose tissue.

-

PPAR

Activation: DMBPF can bind to Peroxisome Proliferator-Activated Receptor gamma (PPAR -

Activity: In 3T3-L1 preadipocytes, DMBPF induces lipid droplet accumulation, though often with lower potency than BPF. This suggests a potential role as a metabolic disruptor.

Cytotoxicity[2]

-

Oxidative Stress: The methylated phenol rings can undergo metabolic oxidation to form quinone methides. These reactive intermediates can deplete cellular glutathione (GSH), leading to oxidative stress and cytotoxicity at high concentrations (>50

M). -

Aquatic Toxicity: Classified as very toxic to aquatic life (H400), likely due to disruption of gill function and hormonal homeostasis in fish (e.g., Zebrafish models).

Experimental Protocols

Protocol A: TR-FRET Coactivator Binding Assay

Objective: To quantify the ability of DMBPF to inhibit coactivator recruitment to ER

Reagents:

-

GST-tagged ER

Ligand Binding Domain (LBD). -

Fluorescein-labeled SRC-1 peptide (Sequence: CPSSHSSLTERHKILHRLLQEGSPS).

-

Tb-anti-GST Antibody.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.01% NP-40.

Workflow:

-

Preparation: Dilute DMBPF in DMSO to create a 10-point serial dilution (1 nM to 100

M). -

Incubation 1: Add 5

L of DMBPF solution to a 384-well black plate. -

Protein Addition: Add 10

L of GST-ER -

Peptide Addition: Add 5

L of Fluorescein-SRC-1 peptide (100 nM final). -

Equilibrium: Incubate for 1 hour at RT in the dark.

-

Detection: Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission 1: 495 nm, Emission 2: 520 nm).

-

Analysis: Calculate the TR-FRET ratio (520/495). Plot dose-response curves to determine IC

.

Self-Validating Check:

-

Positive Control: 4-Hydroxytamoxifen (known antagonist) must show dose-dependent inhibition.

-

Negative Control: DMSO only (100% binding signal).

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.

Protocol B: E-Screen Assay (MCF-7 Proliferation)

Objective: To assess the estrogenic agonist potential of DMBPF in a physiological cellular context.

Workflow:

-

Seeding: Seed MCF-7 cells (human breast cancer, ER+) at 10,000 cells/well in 24-well plates using Phenol Red-Free DMEM + 5% Charcoal-Stripped FBS (to remove endogenous hormones).

-

Starvation: Incubate for 24 hours to synchronize the cell cycle.

-

Treatment: Treat cells with DMBPF (1 pM - 10

M) in triplicate.-

Reference: 17

-Estradiol (1 nM). -

Vehicle: 0.1% DMSO.

-

-

Proliferation: Incubate for 144 hours (6 days), renewing media + compound every 48 hours.

-

Quantification: Fix cells with TCA, stain with Sulforhodamine B (SRB) dye, and read absorbance at 565 nm.

-

Calculation: Calculate the Relative Proliferative Effect (RPE) = (Sample - Vehicle) / (Estradiol - Vehicle) * 100.

References

-

PubChem. (n.d.). 4,4'-Methylenebis(2-methylphenol) (Compound).[1] National Library of Medicine. Retrieved from [Link]

-

Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives. Retrieved from [Link]

- Delfosse, V., et al. (2012). Structural and functional profiling of environmental ligands for estrogen receptors. Environmental Health Perspectives. (Contextual grounding for SAR mechanisms).

-

Tohmé, M., et al. (2021). Bisphenol A, Bisphenol F, and Bisphenol S: The Bad and the Ugly.[2] Where Is the Good? MDPI, Int. J. Mol. Sci. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 4,4'-methylenebis(2-methylphenol).[1] Retrieved from [Link]

Sources

Endocrine-disrupting potential of 4,4'-Methylenebis(2-methylphenol)

Technical Assessment: Endocrine-Disrupting Potential of 4,4'-Methylenebis(2-methylphenol)

Executive Summary

This technical guide provides a rigorous assessment of 4,4'-Methylenebis(2-methylphenol) (CAS 2467-25-6), commonly referred to as Dimethyl Bisphenol F (DMBPF) or Di-o-cresylmethane .

As the pharmaceutical and polymer industries seek alternatives to Bisphenol A (BPA), structural analogues like Bisphenol F (BPF) and its methylated derivatives have emerged. It is critical to distinguish DMBPF (two methyl groups) from Tetramethyl Bisphenol F (TMBPF) (four methyl groups). While TMBPF is often cited for its reduced estrogenic activity due to significant steric hindrance, DMBPF represents an intermediate structural state .

Current Structure-Activity Relationship (SAR) data suggests that DMBPF retains residual binding affinity for the Estrogen Receptor (ER), necessitating precise in vitro and in vivo screening to quantify its endocrine-disrupting potential (EDP). This guide outlines the chemical basis for this potential and defines the protocols required for validation.

Chemical Identity & Physicochemical Context

Understanding the precise molecular geometry is a prerequisite for predicting receptor binding.

-

IUPAC Name: 4-[(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol

-

Common Synonyms: DMBPF, Di-o-cresylmethane, 3,3'-Dimethyl-4,4'-dihydroxydiphenylmethane.

-

CAS Number: 2467-25-6

-

Molecular Formula: C₁₅H₁₆O₂

-

Molecular Weight: 228.29 g/mol

Structural Distinction: Unlike BPA, which contains a gem-dimethyl propane bridge, DMBPF possesses a methylene bridge (similar to BPF) but features methyl substitutions at the ortho position relative to the hydroxyl groups.

-

Bisphenol F (BPF): No methyls. High conformational flexibility. High ER affinity.

-

DMBPF (Target): Two ortho-methyls. Moderate steric hindrance.

-

TMBPF: Four ortho-methyls. High steric hindrance. Low/No ER affinity.

Visualization: Structural Steric Hindrance Comparison

Figure 1: Comparative analysis of Bisphenol F analogues.[1] The addition of methyl groups at the ortho-position (DMBPF) introduces steric bulk that interferes with, but may not fully prevent, the hydroxyl group's interaction with the ER binding pocket.

Mechanisms of Endocrine Disruption

The endocrine-disrupting potential of DMBPF is primarily hypothesized through Nuclear Receptor (NR) interference .

Estrogen Receptor (ER) Agonism/Antagonism

The phenolic hydroxyl group is the pharmacophore responsible for hydrogen bonding with Glu353 and Arg394 in the ERα ligand-binding domain.

-

Mechanism: In DMBPF, the ortho-methyl group rotates out of the plane, potentially disrupting the optimal H-bond distance or angle. However, unlike TMBPF, DMBPF has only one methyl per ring, leaving one side of the hydroxyl group accessible.

-

Prediction: DMBPF likely acts as a weak ER agonist or a Selective Estrogen Receptor Modulator (SERM) . It may bind with lower affinity than BPF but higher than TMBPF.

Androgen Receptor (AR) Antagonism

Bisphenols are chemically predisposed to act as AR antagonists.[1][2]

-

Mechanism: They compete with dihydrotestosterone (DHT) for the ligand-binding pocket but fail to induce the conformational change required for co-activator recruitment (Helix 12 stabilization).

-

Risk: DMBPF may exhibit anti-androgenic potency comparable to BPF, as hydrophobic bulk (methyl groups) can sometimes enhance binding to the hydrophobic AR pocket.

Visualization: Mechanism of Action (ER Signaling)

Figure 2: The genomic signaling pathway where DMBPF mimics estradiol. The critical step is "Co-Activator Recruitment," which determines if the compound acts as a full agonist, partial agonist, or antagonist.

Experimental Assessment Protocols

To validate the mechanistic hypotheses above, the following hierarchical testing strategy is required. These protocols are adapted from OECD Guidelines and validated academic methodologies.

Phase 1: In Vitro Screening (High Throughput)

A. ERα Competitor Binding Assay (OECD 455 adapted)

-

Objective: Determine the IC50 of DMBPF relative to 17β-estradiol (E2).

-

System: Recombinant human ERα Ligand Binding Domain (LBD).

-

Tracer: Fluorescently labeled estradiol or radiolabeled [3H]-E2.

-

Protocol:

-

Incubate ERα-LBD with tracer (1 nM) and DMBPF (titration:

M to -

Incubate for 2 hours at 4°C to reach equilibrium.

-

Measure fluorescence polarization or radioactivity.

-

Success Criteria: A sigmoidal dose-response curve indicates specific binding.

-

B. Luciferase Reporter Gene Assay (HeLa-9903 or T47D-KBluc)

-

Objective: Assess functional transcriptional activation (Agonism vs Antagonism).

-

Protocol:

-

Agonist Mode: Treat cells with DMBPF (

to -

Antagonist Mode: Co-treat cells with DMBPF + 0.1 nM E2. Measure inhibition of E2-induced luminescence.

-

Control: Use ICI 182,780 (Fulvestrant) as a reference antagonist.

-

Phase 2: In Vivo Developmental Toxicity

Zebrafish Embryo Toxicity Test (OECD 236)

-

Rationale: Zebrafish embryos are highly sensitive to estrogenic compounds, which affect brain development and heart rate.

-

Protocol:

-

Expose fertilized eggs (n=20/concentration) to DMBPF (0.1, 1.0, 10 μM) from 2 hours post-fertilization (hpf) to 96 hpf.

-

Endpoints:

-

Morphology: Pericardial edema, spinal curvature (scoliosis/lordosis).

-

Heart Rate: Bradycardia is a common sign of bisphenol toxicity.

-

Hatching Rate: Delayed hatching indicates developmental retardation.

-

-

Data Presentation Template:

| Assay | Endpoint | Expected Outcome (Hypothesis) | Reference Standard |

| ER Binding | IC50 (Binding Affinity) | BPA ( | |

| Luciferase | PC10 (10% of Max E2) | Partial Agonism | 17β-Estradiol |

| Zebrafish | LC50 / EC50 (Edema) | ~1-5 μM (Moderate Toxicity) | BPF (~3 μM) |

Regulatory & Safety Context

Currently, DMBPF is less regulated than BPA or BPF. However, under the REACH framework and TSCA , structural analogues are increasingly scrutinized using "read-across" methodologies.

-

Read-Across Concern: Regulators may assume DMBPF shares the toxicity profile of BPF unless empirical data (as generated in Section 4) proves otherwise.

-

Safety Margin: While likely safer than BPA due to faster metabolic clearance (methyl hydroxylation), the "cocktail effect" of combined bisphenol exposures remains a critical concern for drug development and packaging applications.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16939, 4,4'-Methylenebis(2-methylphenol). Retrieved from .

-

Gruber, T., et al. (2014). Crystal structures and isometricity comparison of methylated bisphenol F derivatives. Journal of Molecular Structure, 1056–1057, 319–325. (Demonstrates structural impact of methyl groups).

- Kitamura, S., et al. (2005).Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. Toxicological Sciences, 84(2), 249-259. (Establishes baseline potency for BPF analogues).

-

OECD (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals. Retrieved from .

- Rochester, J. R., & Bolden, A. L. (2015).Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives, 123(7). (Review of BPF toxicity).

Sources

Methodological & Application

Application Note: A Robust Protocol for the Derivatization and GC-MS Analysis of 4,4'-Methylenebis(2-methylphenol)

Abstract

This application note provides a comprehensive, step-by-step protocol for the derivatization and subsequent analysis of 4,4'-Methylenebis(2-methylphenol) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar phenolic hydroxyl groups, direct GC-MS analysis of 4,4'-Methylenebis(2-methylphenol) often results in poor chromatographic peak shape and low sensitivity.[1] To overcome these challenges, a silylation derivatization method is employed to enhance the analyte's volatility and thermal stability. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantification of this compound in various matrices.

Introduction: The Rationale for Derivatization

4,4'-Methylenebis(2-methylphenol), a member of the bisphenol family, possesses two polar hydroxyl groups that contribute to its low volatility and potential for thermal degradation at the high temperatures required for gas chromatography. These characteristics can lead to significant analytical challenges, including peak tailing, poor sensitivity, and non-reproducible results.[1]

Chemical derivatization is a crucial sample preparation step that transforms polar, non-volatile compounds into less polar and more volatile derivatives suitable for GC-MS analysis.[2] Silylation is a widely adopted derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[3][4] In this process, the active hydrogen is replaced by a trimethylsilyl (TMS) group, which effectively masks the polar functional group.[4][5] The resulting silylated derivative of 4,4'-Methylenebis(2-methylphenol) exhibits increased volatility and thermal stability, leading to improved chromatographic performance and analytical sensitivity.[1][4]

This application note details a validated protocol using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent for the robust analysis of 4,4'-Methylenebis(2-methylphenol) by GC-MS.

Experimental

Materials and Reagents

-

4,4'-Methylenebis(2-methylphenol) standard

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (as a catalyst)

-

Acetone (or other suitable solvent like acetonitrile)[6]

-

High-purity helium for GC

-

GC-MS grade vials and caps

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The system should be equipped with a split/splitless injector and a capillary column suitable for the analysis of semi-volatile compounds. A common choice is a 5% phenylmethylpolysiloxane column (e.g., HP-5MS or equivalent).[7][8]

Derivatization Protocol: Silylation with BSTFA

The following protocol outlines the step-by-step procedure for the silylation of 4,4'-Methylenebis(2-methylphenol).

Step 1: Standard/Sample Preparation

-

Accurately weigh a known amount of 4,4'-Methylenebis(2-methylphenol) standard and dissolve it in a suitable solvent (e.g., acetone) to prepare a stock solution.

-

For unknown samples, perform an appropriate extraction to isolate the analyte in a compatible solvent. Ensure the final extract is dry, as water can inhibit the silylation reaction.[1][5]

Step 2: Derivatization Reaction

-

Pipette a known volume (e.g., 100 µL) of the standard or sample extract into a GC vial.

-

Add 50 µL of pyridine to act as a catalyst.

-

Add 100 µL of BSTFA (with 1% TMCS). The use of an excess of the silylating reagent is recommended to drive the reaction to completion.[9]

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[10]

Step 3: Cooling and Analysis

-

After heating, allow the vial to cool to room temperature before opening.

-

The derivatized sample is now ready for injection into the GC-MS system.

Below is a visual representation of the derivatization workflow.

Caption: Silylation derivatization workflow for 4,4'-Methylenebis(2-methylphenol).

GC-MS Analysis Protocol

The following table summarizes the recommended GC-MS parameters for the analysis of the silylated 4,4'-Methylenebis(2-methylphenol). These parameters may require optimization based on the specific instrument and column used.[8]

| Parameter | Condition | Rationale |

| GC System | ||

| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for high sensitivity. |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Carrier Gas | Helium | Provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for standard capillary columns. |

| Oven Program | ||

| Initial Temperature | 100 °C, hold for 1 min | Allows for proper focusing of the analytes at the head of the column. |

| Ramp 1 | 15 °C/min to 250 °C | A moderate ramp rate to separate the analyte from solvent and other matrix components. |

| Ramp 2 | 10 °C/min to 300 °C, hold for 5 min | A slower ramp to ensure good separation and a final hold to elute any less volatile compounds. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | The standard energy for creating searchable mass spectra.[11] |

| Source Temperature | 230 °C | A typical source temperature to maintain analyte integrity. |

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS.[11] |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode is used for qualitative analysis and library matching. SIM mode provides higher sensitivity and selectivity for quantitative analysis.[11] |

The logical workflow for the GC-MS analysis is depicted below.

Caption: General workflow of the GC-MS analysis process.

Data Analysis and Expected Results

The derivatization of 4,4'-Methylenebis(2-methylphenol) with BSTFA will result in the formation of its di-trimethylsilyl ether. The mass spectrum of this derivative will exhibit characteristic fragments. While a library spectrum may not always be available, the fragmentation pattern can be predicted. The molecular ion (M+) will be present, and a prominent fragment corresponding to the loss of a methyl group ([M-15]+) is typically observed for TMS derivatives.[12] For quantitative analysis using SIM mode, characteristic and abundant ions should be selected.

Troubleshooting

| Problem | Potential Cause | Solution |

| Poor or no derivatization | Presence of water in the sample or reagents. | Ensure all glassware is dry and use anhydrous solvents. |

| Insufficient reagent. | Use an excess of the silylating agent. | |

| Incomplete reaction. | Increase reaction time or temperature. | |

| Peak tailing | Active sites in the GC system (liner, column). | Use a deactivated liner and condition the column. |

| Incomplete derivatization. | Re-evaluate the derivatization protocol. | |

| Low sensitivity | Suboptimal GC-MS parameters. | Optimize injection volume, oven program, and MS settings. |

| Sample loss during preparation. | Review the sample extraction and handling procedures. |

Conclusion

The protocol described in this application note provides a reliable and robust method for the derivatization and GC-MS analysis of 4,4'-Methylenebis(2-methylphenol). By converting the polar analyte into a more volatile and thermally stable silylated derivative, the challenges associated with its direct analysis are overcome, leading to improved chromatographic performance and analytical sensitivity. This method is suitable for a wide range of research and industrial applications where accurate quantification of 4,4'-Methylenebis(2-methylphenol) is required.

References

-

Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Food Additives & Contaminants: Part A, 34(7), 1225-1234. Available from: [Link]

-

Regueiro, J., Llompart, M., Garcia-Jares, C., & Cela, R. (2008). Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 22(23), 3791-3801. Available from: [Link]

-

Wójtowicz, A., & Kudłak, B. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Journal of AOAC International, 103(5), 1333-1341. Available from: [Link]

-

OIV. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). OIV-OENO 620-2020. Available from: [Link]

-

Rocha, M. J., & Lemos, L. T. (2022). Identification and Quantification of Bisphenols in Water by Dissipation followed by Silylation using Gas Chromatography-Mass Spectrometry Analysis. Asian Journal of Chemistry, 34(6), 1435-1440. Available from: [Link]

-

Jurek, A., & Leitner, E. (2015). Comparing different gas chromatographic methods for the quantification of bisphenol A (BPA) trace levels in paper and cardboard products from the market. Food Additives & Contaminants: Part A, 32(8), 1331-1342. Available from: [Link]

-

Parsons, H., & Lagalante, A. (2026). Derivatization of bisphenols with Fast Red RC and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). ACS Spring 2026. Available from: [Link]

-

Cao, X. L., Popovic, S., & Gill, S. (2024). Development and Validation of a GC-MS Method Based on Solid-Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated Bisphenol F in Biological Samples. Journal of AOAC INTERNATIONAL, 107(5), 785-789. Available from: [Link]

-

Garrido-Cisneros, M., et al. (2023). Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices. Preprints.org. Available from: [Link]

-

Rocha-Gutiérrez, B. A., & Briz-Redón, Á. (2022). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Personal Pages UNAM. Available from: [Link]

-

Vasconcelos, C., et al. (2012). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Available from: [Link]

-

Lee, H. B., & Peart, T. E. (2000). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 72(9), 1995-2001. Available from: [Link]

-

Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. Available from: [Link]

-

Psillakis, E., & Kalogerakis, N. (2016). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents. ResearchGate. Available from: [Link]

-

Li, F., et al. (2018). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. NIH. Available from: [Link]

-

Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available from: [Link]

-

Weiss, T., & Angerer, J. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. PubMed. Available from: [Link]

-

Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. Available from: [Link]

-

Adis International. (n.d.). Derivatization reagents for GC. Available from: [Link]

-

OIV. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). Available from: [Link]

-

Al-Dirbashi, O., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Luxembourg Institute of Health Research Portal. Available from: [Link]

-

Restek. (n.d.). GC Derivatization. Available from: [Link]

-

Ballesteros, B., et al. (2003). Determination of Bisphenol A in Water by Micro Liquid-Liquid Extraction Followed by Silylation and Gas Chromatography-Mass Spectrometry Analysis. Journal of Chromatographic Science, 41(5), 225-230. Available from: [Link]

Sources

- 1. library.dphen1.com [library.dphen1.com]

- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 8. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchportal.lih.lu [researchportal.lih.lu]

Application Note: High-Performance Sample Preparation for 4,4'-Methylenebis(2-methylphenol) in Water

Executive Summary

This application note details a robust protocol for the extraction and quantification of 4,4'-Methylenebis(2-methylphenol) (CAS: 2467-25-6) in water samples. Due to the ubiquity of bisphenol analogues in laboratory plastics and their potential endocrine-disrupting properties, this method prioritizes contamination control and extraction efficiency .

The protocol utilizes Polymeric Hydrophilic-Lipophilic Balanced (HLB) Solid Phase Extraction (SPE) to ensure high recovery (>85%) across various water matrices (drinking, surface, and wastewater). Analysis is performed via LC-MS/MS in Negative Electrospray Ionization (ESI-) mode , offering high sensitivity without the need for derivatization.

Analyte Profile & Chemical Logic

Understanding the physicochemical properties of the analyte is critical for designing the extraction logic.

| Property | Value | Implication for Protocol |

| Compound Name | 4,4'-Methylenebis(2-methylphenol) | Also known as Di-o-cresol methane; Bisphenol F analogue.[1] |

| CAS Number | 2467-25-6 | Critical Distinction: Do not confuse with CAS 7786-17-6 (a nonyl-substituted antioxidant). |

| Structure | Two methyl-phenol rings linked by a methylene bridge. | Susceptible to oxidation; protect from light/heat. |

| Log P | ~3.9 (Hydrophobic) | Retains strongly on Reversed-Phase (RP) sorbents. Allows for aggressive organic wash steps (up to 40-50% MeOH) to remove interferences without eluting the analyte. |

| pKa | ~10.2 (Phenolic OH) | Analyte is neutral at pH < 8. Extraction should be performed at neutral or slightly acidic pH to ensure full retention on RP sorbents. |

Experimental Design Strategy

Why Polymeric HLB?

While silica-based C18 is common, Polymeric HLB (Hydrophilic-Lipophilic Balanced) sorbents are superior for this application because:

-